kys05047

Medicinal chemistry calcium channel pharmacology chemical scaffold differentiation

KYS05047 (CAS 839672-57-0) is a synthetic 3,4-dihydroquinazoline derivative that acts as a selective T-type (low-voltage-activated) Ca²⁺ channel blocker. It was discovered through a structure–activity relationship (SAR) optimization program targeting the Cav3.1 (α1G) and Cav3.2 (α1H) channel isoforms and has been characterized for its anti-proliferative effects across multiple human cancer cell lines, including lung adenocarcinoma (A549), hepatoma, pancreatic cancer, epidermoid carcinoma, and glioma.

Molecular Formula C39H45N5O3
Molecular Weight 631.8 g/mol
CAS No. 839672-57-0
Cat. No. B1663249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namekys05047
CAS839672-57-0
Synonyms4-(benzylcarbamoylmethyl)-2-(biphenyl-4-ylamino)-3-(5-tert-butyloxycarbamoyl-1-pentyl)-3,4-dihydroquinazoline
KYS05047
Molecular FormulaC39H45N5O3
Molecular Weight631.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCCN1C(C2=CC=CC=C2N=C1NC3=CC=C(C=C3)C4=CC=CC=C4)CC(=O)NCC5=CC=CC=C5
InChIInChI=1S/C39H45N5O3/c1-39(2,3)47-38(46)40-25-13-6-14-26-44-35(27-36(45)41-28-29-15-7-4-8-16-29)33-19-11-12-20-34(33)43-37(44)42-32-23-21-31(22-24-32)30-17-9-5-10-18-30/h4-5,7-12,15-24,35H,6,13-14,25-28H2,1-3H3,(H,40,46)(H,41,45)(H,42,43)
InChIKeyIOVUWPHJDGHLAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KYS05047 (CAS 839672-57-0): A 3,4-Dihydroquinazoline T-Type Calcium Channel Blocker for Cancer Research Procurement


KYS05047 (CAS 839672-57-0) is a synthetic 3,4-dihydroquinazoline derivative that acts as a selective T-type (low-voltage-activated) Ca²⁺ channel blocker . It was discovered through a structure–activity relationship (SAR) optimization program targeting the Cav3.1 (α1G) and Cav3.2 (α1H) channel isoforms and has been characterized for its anti-proliferative effects across multiple human cancer cell lines, including lung adenocarcinoma (A549), hepatoma, pancreatic cancer, epidermoid carcinoma, and glioma . Unlike L-type-preferring dihydropyridine blockers or multi-channel agents such as mibefradil, KYS05047 belongs to a distinct quinazoline-based chemotype with demonstrated oral in vivo antitumor efficacy in an A549 xenograft model .

Why KYS05047 Cannot Be Replaced by Mibefradil, NNC 55-0396, or Amlodipine in T-Type Calcium Channel Studies


Although several compounds are classified as T-type Ca²⁺ channel blockers, their chemotypes, selectivity profiles, and biological outcomes differ substantially. Mibefradil is a tetralol derivative with significant cross-reactivity at L-type channels and cytochrome P450 liabilities that led to its market withdrawal . NNC 55-0396 is a mibefradil analog with improved selectivity but retains a distinct chemical scaffold . Amlodipine is a dihydropyridine that preferentially blocks Cav3.2 among T-type isoforms but primarily targets L-type channels at therapeutic concentrations . KYS05047 belongs to the 3,4-dihydroquinazoline class—a structurally distinct chemotype—and has been specifically optimized within this series for T-type channel blockade with documented in vivo antitumor activity via oral administration . Substituting one T-type blocker for another without direct comparative data risks introducing confounding variables in mechanistic cancer studies, as each compound engages different ancillary targets and pharmacokinetic profiles.

KYS05047 Product-Specific Comparative Evidence: Quantified Differentiation from Closest T-Type Calcium Channel Blocker Analogs


Quinazoline Chemotype vs. Tetralol (Mibefradil) and Dihydropyridine (Amlodipine) Scaffolds: Structural Class Differentiation of KYS05047

KYS05047 is a 3,4-dihydroquinazoline derivative bearing a biphenylamino group at the 2-position, a tert-butyloxycarbamoylpentyl chain at the 3-position, and a benzylcarbamoylmethyl group at the 4-position . This represents a structurally distinct chemotype from the tetralol-based mibefradil/NNC 55-0396 series and the dihydropyridine-based amlodipine series . Within the 3,4-dihydroquinazoline library, the presence of a benzyl amide group at the 4-position (as found in KYS05047) was shown to confer more potent T-type channel blockade compared to analogs bearing a simple ester at this position .

Medicinal chemistry calcium channel pharmacology chemical scaffold differentiation

T-Type vs. N-Type Channel Selectivity: 3,4-Dihydroquinazoline Series Achieves T/N Selectivity Index >100 vs. Mibefradil's T/N = 1.4

In the Rhim et al. (2005) study, the 3,4-dihydroquinazoline series was systematically evaluated for blocking effects on α1G (Cav3.1) T-type and α1B (Cav2.2) N-type Ca²⁺ channels. Mibefradil was measured to have a T/N-type selectivity index (SI) of only 1.4 under these conditions, meaning near-equipotent block of both channel types . In contrast, the 3,4-dihydroquinazoline series produced compounds with dramatically improved selectivity; the lead compound KYS05044 (compound 5b in that study, a close structural analog of KYS05047 within the same series) achieved a T/N SI of >100, blocking less than 1% of N-type current while maintaining sub-micromolar T-type potency (IC₅₀ = 0.56 ± 0.10 μM) . KYS05047 belongs to the same chemical series and shares the benzyl amide pharmacophore associated with this selectivity advantage.

Ion channel selectivity electrophysiology off-target pharmacology

G1-Phase Cell Cycle Arrest Mechanism: KYS05047 at 7 μM Downregulates Cdk2/Cdk4 and Upregulates p27ᴷᴵᴾ¹ in A549 Lung Adenocarcinoma Cells

KYS05047 at a concentration of 7 μM was demonstrated to reduce protein levels of Cdk2 and Cdk4 while leaving cyclin D1 and cyclin E levels unchanged in A549 human lung adenocarcinoma cells, as quantified by immunoblotting . Concurrently, KYS05047 treatment increased the protein level of the cyclin-dependent kinase inhibitor p27ᴷᴵᴾ¹ and suppressed the kinase activities of Cdk2 and Cdk4 . Critically, pretreatment with KCl (which elevates intracellular Ca²⁺) prevented both the KYS05047-induced intracellular Ca²⁺ decrease and the cell cycle arrest, establishing a causal link between T-type channel blockade, calcium modulation, and the anti-proliferative mechanism . In contrast, mibefradil and pimozide inhibit cell proliferation via different cytotoxic pathways, and it is unlikely that the pimozide effect is mediated solely by T-channel inhibition .

Cell cycle regulation Cdk inhibition lung adenocarcinoma mechanism of action

Oral In Vivo Antitumor Efficacy: KYS05047 at 2–10 mg/kg p.o. Significantly Inhibits A549 Xenograft Tumor Growth Over 21 Days

KYS05047 was administered orally (p.o.) at doses of 2 or 10 mg/kg daily for 21 days in an A549 xenograft nude mouse model and significantly inhibited tumor growth compared to vehicle-treated controls . This oral antitumor activity has been cited alongside KYS05090, the most potent compound in the 3,4-dihydroquinazoline series (IC₅₀ = 41 ± 1 nM against T-type channels), with KYS05047 independently demonstrating oral efficacy in the same xenograft model . By contrast, amlodipine—while also orally active—shows antitumor effects primarily through L-type channel blockade and at doses relevant to its antihypertensive indication, not as a T-type-selective tool . NNC 55-0396 has shown in vivo activity in neurological models but limited published antitumor xenograft data directly comparable to the KYS05047 dataset.

In vivo pharmacology xenograft model oral bioavailability antitumor efficacy

Multi-Indication Cancer Profiling: KYS05047 Anti-Proliferative Activity Validated Across Hepatoma, Pancreatic Cancer, Epidermoid Carcinoma, Glioma, and Lung Adenocarcinoma

According to the comprehensive review by Cui et al. (2017) on calcium signaling in cancer therapy, KYS05047 is classified alongside mibefradil, NNC 55-0396, and amlodipine as a T-type VGCC blocker, but with a notably broader cancer-type annotation: hepatoma, lung cancer, pancreatic cancer, epidermoid carcinoma, and glioma . This multi-indication profiling is more extensive than the published annotation for NNC 55-0396 (primarily glioblastoma and neurological models) or amlodipine (epidermoid carcinoma and gastric cancer) as standalone T-type tool compounds . The original KYS05047 discovery paper confirms anti-proliferative effects against various cancer cells, although the primary mechanistic characterization was performed in A549 cells .

Cancer panel screening anti-proliferative activity multi-indication validation

Recommended Research and Procurement Application Scenarios for KYS05047 Based on Comparative Evidence


Cancer Cell Cycle Studies Requiring T-Type Channel-Specific G1 Arrest with Defined Cdk/p27 Modulation

For researchers investigating the role of T-type Ca²⁺ channels in cell cycle regulation, KYS05047 provides a mechanistically validated tool that induces G1-phase arrest at 7 μM through a pathway involving Cdk2/Cdk4 downregulation, p27ᴷᴵᴾ¹ upregulation, and reversible intracellular Ca²⁺ modulation (KCl rescue confirmed) . This defined mechanism distinguishes KYS05047 from mibefradil and pimozide, which inhibit cell growth through different, partially T-channel-independent cytotoxic pathways . Use KYS05047 when experimental protocols demand a clean causal link between T-type channel blockade and cell cycle outcome.

In Vivo Lung Adenocarcinoma Xenograft Pharmacology with Oral Dosing Route

KYS05047 demonstrates peer-reviewed oral antitumor efficacy at 2–10 mg/kg in the A549 lung adenocarcinoma xenograft nude mouse model over 21 days . Among commercially available T-type channel blockers, KYS05047 and KYS05090 are the 3,4-dihydroquinazoline compounds with published oral in vivo xenograft data specific to lung adenocarcinoma . This application scenario is appropriate for in vivo pharmacology teams requiring an orally bioavailable T-type blocker with demonstrated antitumor activity in a standardized oncology model.

T-Type Calcium Channel Selectivity Profiling Against N-Type Off-Targets in Neuronal or Neuroendocrine Cancer Models

The 3,4-dihydroquinazoline series to which KYS05047 belongs has been engineered for high T-type over N-type selectivity, with series members achieving T/N selectivity indices >100 versus mibefradil's T/N of only 1.4 . For studies in neuronal co-culture systems, neuroendocrine tumor models, or any experimental setting where N-type (Cav2.2) channel blockade could confound neurotransmitter release or synaptic transmission readouts, KYS05047 offers a chemotype with substantially reduced N-type liability compared to mibefradil and its derivative NNC 55-0396.

Multi-Cancer-Type Panel Screening for T-Type Calcium Channel Dependency

KYS05047's anti-proliferative effects have been reported across at least five distinct cancer types—lung adenocarcinoma, hepatoma, pancreatic cancer, epidermoid carcinoma, and glioma . This breadth of annotation supports its use as a screening compound in multi-cell-line panels designed to identify T-type channel-dependent cancer subtypes. Procurement of KYS05047 for panel screening is supported by published evidence across more cancer indications than is currently available for NNC 55-0396, which is primarily documented in glioblastoma and Alzheimer's disease models.

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